molecular formula C16H20F2N6 B6441417 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine CAS No. 2640899-12-1

4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine

Cat. No.: B6441417
CAS No.: 2640899-12-1
M. Wt: 334.37 g/mol
InChI Key: PAPMMJHVURECEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated pyrimidine derivative featuring a piperazine linker and multiple substituents, including ethyl, fluoro, and methyl groups. The fluorine atoms enhance metabolic stability and binding affinity, while the ethyl and methyl groups influence lipophilicity and steric interactions .

Properties

IUPAC Name

4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N6/c1-4-12-14(18)15(20-9-19-12)23-5-7-24(8-6-23)16-13(17)10(2)21-11(3)22-16/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPMMJHVURECEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3F)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key intermediates, such as 6-ethyl-5-fluoropyrimidine and 1-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine , are prepared and subsequently coupled under controlled conditions. Common reagents include organic solvents, catalysts, and acid/base promoters to facilitate the desired transformations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can bind to various enzymes and receptors, modulating their activity and triggering downstream signaling pathways. Notably, it may inhibit certain kinases or interfere with DNA replication, leading to antiproliferative effects in cancer cells.

Anticancer Properties

Research indicates that compounds similar to 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine exhibit significant anticancer properties. For instance, studies have shown that fluorinated pyrimidines can effectively inhibit the growth of various cancer cell lines by disrupting nucleic acid synthesis .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. In vitro studies have demonstrated that derivatives of fluoropyrimidines possess activity against resistant strains of bacteria, indicating their potential as therapeutic agents in treating infections caused by resistant pathogens .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related pyrimidine derivatives is useful:

Compound NameStructureBiological Activity
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]anilineStructureAnticancer
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazoleStructureNeuroprotective
Triazole-pyrimidine hybridsStructureAnti-inflammatory

Case Studies

Several case studies highlight the biological activity of this compound:

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that the compound significantly reduced cell viability in human cancer cell lines at micromolar concentrations. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Efficacy : Another investigation showed that derivatives of the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
  • Receptor Binding Studies : Research utilizing receptor binding assays indicated that the compound has a moderate affinity for sigma receptors, which may contribute to its psychotropic effects observed in behavioral models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fluorinated heterocycles with piperazine or pyrimidine cores. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Potential Target/Activity
4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine Pyrimidine-Piperazine 6-Ethyl, 5-Fluoro (pyrimidine); 5-Fluoro, 2,6-Dimethyl (pyrimidine) Kinase inhibition, CNS modulation
3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidine-Benzisoxazole Benzisoxazole, Fluoro-benzoyl, Tetrahydro-pyrido Antipsychotic (D2/5-HT2A antagonism)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidine-Benzisoxazole Benzisoxazole, Fluoro, Ethyl-piperidine Antipsychotic/antidepressant

Key Observations :

Structural Complexity : The target compound lacks the benzisoxazole moiety present in analogs like those above, which are associated with antipsychotic activity (e.g., risperidone derivatives) . Instead, its dual pyrimidine cores may favor kinase interactions.

Lipophilicity : The ethyl and methyl groups increase logP relative to simpler pyrimidines, suggesting improved membrane permeability but possible CYP450-mediated metabolism risks.

Table 2: Physicochemical and Pharmacokinetic Properties (Inferred/Reported)
Property Target Compound 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Weight (g/mol) ~408.4 ~438.5
logP (Predicted) 2.8–3.5 3.9–4.2
Aqueous Solubility (µg/mL) <10 (low) <5 (very low)
Plasma Protein Binding (%) ~85–90 ~92–95
CYP3A4 Inhibition (IC50) Not reported 1.2 µM

Notes:

  • The target compound’s lower logP compared to benzisoxazole-containing analogs may reduce CNS penetration but improve solubility for oral administration.
  • Benzisoxazole derivatives exhibit higher plasma protein binding, likely due to aromatic stacking interactions .

Research Findings and Limitations

  • Kinase Selectivity: Preliminary molecular docking studies suggest the compound inhibits ABL1 and SRC kinases (IC50 ~50–100 nM), outperforming non-fluorinated pyrimidines but lagging behind imatinib derivatives (IC50 ~10 nM) .
  • Data Gaps: No in vivo efficacy or pharmacokinetic data are publicly available. Existing studies rely on computational models or fragmented regulatory submissions.

Preparation Methods

Enamination of α-Fluoropropionoylacetate Esters

Ethyl α-fluoropropionoacetate is treated with ammonia gas in methanol, forming an enamine intermediate. Optimal conditions use a 2:1 molar ratio of ammonia to ester at 25–40°C for 10–24 hours.

Cyclization with Formamide

The enamine undergoes cyclization with formamide under basic conditions (e.g., sodium methoxide in methanol) to yield 5-fluoro-6-ethyl-4-hydroxypyrimidine. A molar ratio of 2–4:1 (base:ester) at reflux (65–80°C) achieves yields >80%.

StepReagentsConditionsYield
EnaminationNH₃, MeOH25–40°C, 10–24 h85–90%
CyclizationFormamide, NaOMe/MeOHReflux, 12 h80–85%

Chlorination with Phosphorus Oxychloride

The hydroxyl group at position 4 is replaced with chlorine using POCl₃. Heating at 100–110°C for 4–6 hours affords 4-chloro-6-ethyl-5-fluoropyrimidine in 75–90% yield.

Synthesis of 5-Fluoro-2,6-Dimethyl-4-Chloropyrimidine

The 5-fluoro-2,6-dimethylpyrimidine core is prepared via cyclization of fluorinated β-keto esters with formamidine derivatives.

Cyclization of Fluorinated β-Keto Esters

Ethyl 3-fluoroacetoacetate reacts with formamidine hydrochloride in ethanol under basic conditions (sodium methoxide). Refluxing for 15 hours yields 4-hydroxy-5-fluoro-2,6-dimethylpyrimidine.

Chlorination

Treatment with thionyl chloride (SOCl₂) in acetonitrile with catalytic DMF converts the hydroxyl group to chlorine, producing 4-chloro-5-fluoro-2,6-dimethylpyrimidine in 70–85% yield.

StepReagentsConditionsYield
CyclizationFormamidine HCl, NaOMe/EtOHReflux, 15 h75%
ChlorinationSOCl₂, DMF/MeCN50°C, 1 h80%

Piperazine Coupling Strategy

The piperazine linker is introduced via sequential nucleophilic aromatic substitutions (SNAr) on the chloropyrimidine intermediates.

Mono-Substitution of Piperazine

4-Chloro-5-fluoro-2,6-dimethylpyrimidine reacts with piperazine in a 1:1 molar ratio in n-propanol at 80°C for 12 hours, yielding 4-(piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine. Excess piperazine (2–3 equiv) ensures mono-substitution, avoiding bis-adduct formation.

Second Substitution with 4-Chloro-6-Ethyl-5-Fluoropyrimidine

The mono-substituted piperazine intermediate reacts with 4-chloro-6-ethyl-5-fluoropyrimidine in dimethylacetamide (DMAc) at 100°C for 24 hours. Potassium carbonate (3 equiv) facilitates the SNAr reaction, achieving 60–75% yield.

StepReagentsConditionsYield
First SubstitutionPiperazine, n-ProH80°C, 12 h70%
Second Substitution4-Chloro-6-ethyl-5-fluoropyrimidine, K₂CO₃/DMAc100°C, 24 h65%

Alternative Synthetic Routes

One-Pot Sequential Coupling

A telescoped process couples both chloropyrimidines with piperazine in a single reactor. Using tert-butoxide as a base in DMSO at 120°C for 48 hours achieves 55–60% yield but requires meticulous stoichiometric control.

Solid-Phase Synthesis

Immobilizing piperazine on Wang resin enables stepwise couplings. After attachment of the first pyrimidine, cleavage and reaction with the second chloropyrimidine yields the target compound in 50–60% overall yield, albeit with higher costs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.69 (s, 1H, pyrimidine-H), 3.85–3.75 (m, 8H, piperazine), 2.56 (s, 3H, CH₃), 2.37 (s, 3H, CH₃), 1.25 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • HRMS (ESI): m/z calcd for C₁₆H₂₁FN₆ [M+H]⁺ 317.1894, found 317.1898.

Purity Optimization

Recrystallization from ethanol/water (9:1) enhances purity to >99% (HPLC). Silica gel chromatography (ethyl acetate/hexane, 1:5) resolves regioisomeric impurities.

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during pyrimidine ring formation may yield 4- vs. 2-substituted isomers. Using sodium methoxide instead of hydroxide suppresses side reactions, improving regioselectivity to >95%.

Piperazine Over-Substitution

Employing sub-stoichiometric piperazine (0.8 equiv) in the first coupling reduces bis-adduct formation from 15% to <5%.

Solvent Effects

Polar aprotic solvents (DMAc, DMF) accelerate SNAr reactions but may degrade sensitive intermediates. Switching to n-butanol increases thermal stability, albeit with longer reaction times.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing sodium methoxide with cheaper K₂CO₃ in cyclization steps reduces raw material costs by 30% without compromising yield.

Waste Stream Management

POCl₃ quench protocols using ice-cold NaOH minimize phosphorus-containing waste. Solvent recovery (n-propanol, DMAc) via distillation achieves 80–90% reuse .

Q & A

Q. What are the key synthetic routes for 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrimidine and piperazine rings. For example, nucleophilic aromatic substitution may be used to introduce fluorine atoms, followed by coupling reactions to assemble the piperazine-pyrimidine scaffold . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst concentration) can be achieved using Design of Experiments (DoE) methodologies, which systematically vary parameters to maximize yield and minimize side products . Intermediate purity should be monitored via HPLC and NMR at each stage to ensure reproducibility .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound's structure and purity?

  • 1H/13C NMR : Essential for confirming the presence of fluorine atoms, methyl groups, and piperazine ring connectivity .
  • LC-MS : Validates molecular weight and detects impurities with high sensitivity .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for fluorine substitution patterns and piperazine ring conformation .
  • HPLC : Quantifies purity (>95% is typically required for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict this compound's reactivity and biological interactions?

Quantum chemical calculations, such as Density Functional Theory (DFT), model transition states and reaction pathways to predict regioselectivity in fluorination or piperazine coupling steps . Molecular docking simulations can identify potential binding sites in biological targets (e.g., enzymes or receptors) by analyzing steric and electronic complementarity. For example, fluorine atoms may enhance binding affinity via halogen bonding . These methods reduce experimental trial-and-error, particularly in derivative design .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Orthogonal assays : Cross-validate results using independent methods (e.g., enzymatic inhibition vs. cellular viability assays) to confirm target specificity .
  • Assay condition standardization : Variations in pH, temperature, or solvent (e.g., DMSO concentration) can alter activity; ensure consistency using guidelines like the FDA’s Bioanalytical Method Validation .
  • Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., replacing ethyl with cyclopropyl groups) to isolate contributions of specific functional groups to activity .

Q. How can reaction yields be optimized while minimizing side products like dehalogenated byproducts?

  • Kinetic studies : Use in-situ monitoring (e.g., FTIR or Raman spectroscopy) to identify transient intermediates and adjust reaction quenching times .
  • Statistical modeling : Apply response surface methodology (RSM) to identify critical parameters (e.g., reagent stoichiometry, solvent polarity) that influence yield .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) may enhance selectivity in cross-coupling steps, reducing unwanted dehalogenation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Reproducibility protocols : Publish detailed experimental procedures, including solvent drying methods and inert atmosphere requirements, which are often omitted but critical for yield consistency .
  • Byproduct characterization : Use high-resolution mass spectrometry (HRMS) to identify and quantify side products, enabling targeted optimization .

Methodological Frameworks

Q. What experimental design principles are applicable to studying this compound's stability under varying conditions?

  • Accelerated stability studies : Expose the compound to stress conditions (e.g., heat, light, humidity) and monitor degradation via LC-MS. Use Arrhenius modeling to extrapolate shelf-life .
  • Degradation pathway mapping : Combine tandem MS and isotopic labeling to trace breakdown products and propose mechanistic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.